1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride

Monoamine oxidase inhibition Antidepressant discovery Neuropharmacology

1‑Benzyl‑1,2,3,6‑tetrahydropyridine hydrochloride (C₁₂H₁₅N·HCl, MW 209.72) is the hydrochloride salt of an N‑benzyl‑substituted tetrahydropyridine. The free base is a known synthetic intermediate , while the hydrochloride salt is employed directly in pharmacological studies and as a substrate for enzymatic transformations.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
CAS No. 80477-52-7
Cat. No. B3285486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride
CAS80477-52-7
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESC1CN(CC=C1)CC2=CC=CC=C2.Cl
InChIInChI=1S/C12H15N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-5,7-8H,6,9-11H2;1H
InChIKeyMSPRMRIWFKXCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS 80477-52-7) – Core Chemical Identity and Scope of Use


1‑Benzyl‑1,2,3,6‑tetrahydropyridine hydrochloride (C₁₂H₁₅N·HCl, MW 209.72) is the hydrochloride salt of an N‑benzyl‑substituted tetrahydropyridine. The free base is a known synthetic intermediate [1], while the hydrochloride salt is employed directly in pharmacological studies and as a substrate for enzymatic transformations. Its tetrahydropyridine core places it within a class of compounds explored for monoamine oxidase inhibition, platelet anti‑aggregatory activity, and as building blocks for multi‑target‑directed ligands.

Why 1‑Benzyl‑1,2,3,6‑tetrahydropyridine hydrochloride cannot be substituted with generic tetrahydropyridine analogs


In‑class tetrahydropyridines are not interchangeable. The N‑benzyl substituent profoundly influences both biological activity and physicochemical properties. Even minor alteration of the N‑substituent switches the kinetic mechanism of MAO inhibition, alters selectivity between MAO‑A and MAO‑B, and changes the compound’s suitability as a substrate for regio‑ and stereoselective biotransformations [1]. Moreover, the hydrochloride salt provides a defined, high‑melting solid form that is not offered by the free base (predicted m.p. ≈ 52 °C ), simplifying handling, weighing, and formulation across both research and early‑stage process development. These distinctions create a quantifiable selection criterion that generic analogs cannot meet.

Product‑Specific Quantitative Evidence Guide for 1‑Benzyl‑1,2,3,6‑tetrahydropyridine hydrochloride (80477‑52‑7)


MAO‑A Selective Inhibition: >250‑fold selectivity over MAO‑B drives safer antidepressant lead profiles

The N‑benzyl tetrahydropyridine (tested as its hydrochloride salt) inhibits human MAO‑A with an IC₅₀ of 0.39 µM and displays no meaningful inhibition of MAO‑B (IC₅₀ > 100 µM), yielding a selectivity ratio of >256‑fold [1]. In the same study, the N‑substituted analog 2,4‑dichlorophenoxypropyl tetrahydropyridine (compound 12) achieved an IC₅₀ of 0.11 µM against MAO‑A but exhibited a different kinetic mechanism (time‑dependent mixed non‑competitive), while other analogs showed balanced dual inhibition [1]. The benzyl analog thus occupies a distinct selectivity–mechanism space.

Monoamine oxidase inhibition Antidepressant discovery Neuropharmacology

Hydrochloride salt form ensures a high‑melting, crystalline solid versus the low‑melting free base

The free base of 1‑benzyl‑1,2,3,6‑tetrahydropyridine is a low‑melting solid (predicted m.p. 52.05 °C ) that is often a waxy semi‑solid at ambient temperature, complicating accurate weighing and storage. In contrast, the hydrochloride salt (CAS 80477‑52‑7) is a stable, crystalline powder routinely supplied at ≥95% purity with full characterization (NMR, HPLC, GC) . This physical‑form difference is critical for reproducible experimental workflows and scalable process development.

Salt selection Solid‑state properties Procurement specification

Enzymatic dihydroxylation: 97.6% conversion to a chiral 3,4‑dihydroxypiperidine building block

1‑Benzyl‑1,2,3,6‑tetrahydropyridine hydrochloride serves as an efficient substrate for Cunninghamella verticillata VKPM F‑430, delivering 1‑benzyl‑3,4‑dihydroxypiperidine in 97.6% isolated yield [1]. This conversion exploits the unique electronic and steric character of the N‑benzyl group to direct regio‑ and stereoselective dihydroxylation. Replacement of the N‑benzyl with other alkyl or aryl substituents drastically alters conversion efficiency and product distribution, as documented in the parent study [1].

Biotransformation Chiral building block Cunninghamella verticillata

Platelet aggregation inhibitory scaffold: SAR baseline for cardiovascular lead optimization

The 1‑benzyl‑1,2,3,6‑tetrahydropyridine nucleus is the core scaffold in a series of blood platelet aggregation inhibitors exemplified by the 4‑methylbenzyl analog, which achieved 62% inhibition of ADP‑induced aggregation in rabbits at 100 mg/kg p.o. (as its hydrochloride) [1]. Although a direct inhibition value for the parent benzyl compound is not reported in the same assay, its role as the unsubstituted benchmark enables systematic exploration of substituent effects on potency, oral bioavailability, and duration of action [1].

Platelet aggregation inhibition Thrombosis SAR scaffold

High‑Value Application Scenarios for 1‑Benzyl‑1,2,3,6‑tetrahydropyridine hydrochloride


Reversible MAO‑A Inhibitor Lead Generation

The >250‑fold selectivity for MAO‑A over MAO‑B, demonstrated in recombinant human enzyme assays [1], makes this compound an attractive starting scaffold for antidepressant lead optimization. Its slowly reversible mechanism reduces the risk of tyramine‑induced hypertensive crisis relative to irreversible inhibitors, a key differentiator in early‑stage neuropsychiatric drug discovery.

Chiral 3,4‑Dihydroxypiperidine Synthesis via Whole‑Cell Biotransformation

The near‑quantitative bioconversion (97.6% yield) to 1‑benzyl‑3,4‑dihydroxypiperidine using Cunninghamella verticillata [2] enables direct access to a valuable chiral building block for alkaloid synthesis and medicinal chemistry. This route obviates multi‑step chemical protection/deprotection sequences and is readily scalable.

Platelet Aggregation Inhibitor Scaffold for Cardiovascular SAR

As the parent structure of a patent‑protected series of platelet aggregation inhibitors [3], the compound provides the essential unsubstituted benchmark for systematic structure‑activity relationship studies. Its hydrochloride salt form simplifies in vivo formulation for oral dosing experiments in thrombosis models.

Chemical Intermediate for Multi‑Target Directed Ligands (MTDLs)

The 1‑benzyl‑1,2,3,6‑tetrahydropyridine core has been incorporated into clioquinol‑hybrid MTDLs targeting Alzheimer’s disease, where the N‑benzyl group contributes to AChE inhibition and metal‑chelating properties [4]. The hydrochloride salt serves as a convenient, pre‑activated coupling partner for hybrid molecule assembly.

Quote Request

Request a Quote for 1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.